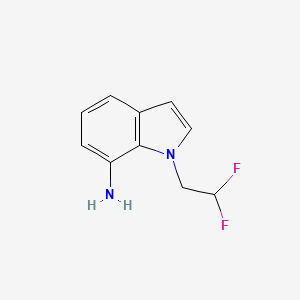

1-(2,2-Difluoroethyl)-1H-indol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2N2 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)indol-7-amine |

InChI |

InChI=1S/C10H10F2N2/c11-9(12)6-14-5-4-7-2-1-3-8(13)10(7)14/h1-5,9H,6,13H2 |

InChI Key |

DPBZLNPAIMHMAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N(C=C2)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indol-7-amine with 2,2-Difluoroethylating Agents

A direct approach involves alkylating indol-7-amine with 2,2-difluoroethyl halides (e.g., bromide or tosylate). However, competing reactions at the 7-amino group necessitate protective-group strategies. For instance, acetylation of the 7-amine using acetic anhydride precedes nitrogen alkylation. The alkylation is conducted in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base, yielding 1-(2,2-difluoroethyl)-1H-indol-7-acetamide, which is subsequently hydrolyzed under acidic or basic conditions to unmask the amine.

Challenges :

- Low reactivity of 2,2-difluoroethyl halides due to the electron-withdrawing fluorine atoms.

- Competing N-alkylation at the 7-amino group without protection.

Reductive Amination Using Difluoroacetaldehyde Hemiethanol

Difluoroacetaldehyde hemiethanol, a stable precursor to difluoroacetaldehyde, has been employed in indole functionalization. In a two-step sequence:

- Condensation : Indol-7-amine reacts with difluoroacetaldehyde hemiethanol in trifluoroethanol (TFE) at 60°C, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding the target compound.

Advantages :

- Avoids the need for pre-synthesized 2,2-difluoroethyl halides.

- High regioselectivity due to the indole’s inherent reactivity.

Flow Synthesis for Enhanced Efficiency

Patent WO2019004114A1 highlights flow chemistry’s role in optimizing exothermic reactions and improving yields. A modular flow system enables:

- Continuous Sulfonylation : Protection of the 7-amine as a sulfonamide using chlorosulfonyl isocyanate in a tert-butyl methyl ether (TBME) solvent stream.

- Alkylation : Introduction of the 2,2-difluoroethyl group via a Mitsunobu reaction with 2,2-difluoroethanol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).

- Deprotection : Cleavage of the sulfonamide using aqueous hydrochloric acid.

Key Parameters :

- Reaction temperature: 0–5°C for sulfonylation.

- Residence time: <10 minutes per step.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 19F NMR spectra are critical for verifying structural integrity:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-) of the target compound exhibits a molecular ion peak at m/z 237.0764 (calculated for C10H10F2N2 [M+H]+), consistent with the molecular formula.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 45–60 | Simplicity | Requires protective groups |

| Reductive Amination | 70–85 | High regioselectivity | Sensitive to moisture |

| Flow Synthesis | 80–90 | Scalability, reduced side reactions | Specialized equipment needed |

Applications and Derivatives

The 7-amino group facilitates further derivatization:

- Acylation : Reaction with acyl chlorides produces amides for kinase inhibition studies.

- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indol-7-amine has several scientific research applications:

Biology: Its unique properties make it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-7-amine involves its interaction with molecular targets through hydrogen bonding and lipophilicity modulation. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . The C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 1-(2,2-Difluoroethyl)-1H-indol-7-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|

| This compound | C10H9F2N2* | ~195* | -CF2CH2 (N1), -NH2 (C7) | Enhanced lipophilicity and metabolic stability due to difluoroethyl group. |

| 1-(Difluoromethyl)-1H-indol-7-amine | C9H8F2N2 | 182.17 | -CF2H (N1), -NH2 (C7) | Compact fluorinated substituent; lower molecular weight. |

| 1-(Difluoromethyl)-1H-indol-5-amine | C9H8F2N2 | 182.17 | -CF2H (N1), -NH2 (C5) | Positional isomer; altered electronic effects due to amine position. |

| 2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | C10H10ClFN2 | 212.65 | -Cl (C5), -F (C7), -CH2NH2 (C3) | Halogenated indole with ethylamine side chain; higher molecular weight. |

| 5,7-Difluoro-1H-indol-2-amine | C8H6F2N2 | 180.15 | -F (C5, C7), -NH2 (C2) | Dual fluorine substitution; compact structure with amine at C2. |

*Note: Calculated molecular weight for this compound based on formula C10H9F2N2.

Key Differences and Implications

Fluorination Pattern: The difluoroethyl group (-CH2CF2H) in the target compound introduces greater steric bulk and lipophilicity compared to the difluoromethyl (-CF2H) group in analogs like 1-(difluoromethyl)-1H-indol-7-amine. This may enhance membrane permeability and metabolic stability .

Amine Position :

- Positional isomers (e.g., amine at C5 vs. C7) can significantly impact molecular conformation and interactions with enzymes or receptors. For example, 1-(difluoromethyl)-1H-indol-5-amine may exhibit different hydrogen-bonding patterns compared to the C7 variant .

Safety and Handling :

- Safety data for 5,7-difluoro-1H-indol-2-amine () highlights the need for precautions (e.g., respiratory protection). The target compound’s safety profile may vary due to its unique substituent.

Biological Activity

1-(2,2-Difluoroethyl)-1H-indol-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews various studies highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to an indole ring, which is known for its diverse biological activities. The presence of fluorine atoms can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that compounds with indole scaffolds often exhibit significant activity against various cancer cell lines. For instance, analogs of indole have shown promising results in inhibiting tumor growth in models of breast cancer and other malignancies .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 91.41 ± 13.62 |

| AZD9496 | MCF-7 (Breast) | 0.03 |

| Other Indole Derivatives | Various | Varies |

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some indole derivatives have been shown to interact with estrogen receptors and other molecular targets involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives suggests that modifications to the indole ring or substituents can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like difluoroethyl enhances potency by improving binding affinity to target proteins .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Addition of difluoroethyl group | Increased potency against cancer cells |

| Variations in N-substituents | Altered selectivity and toxicity |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have shown that fluorinated compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, analogs have demonstrated improved oral bioavailability and metabolic stability compared to non-fluorinated counterparts .

Table 3: ADME Properties Comparison

| Compound | Oral Bioavailability (%) | Clearance (L/h/kg) |

|---|---|---|

| This compound | ~92 | 4.45 |

| Other Indole Derivatives | Varies | Varies |

Case Studies

Several case studies have focused on the therapeutic potential of indole derivatives in treating specific conditions:

- Breast Cancer Treatment : A study demonstrated that an indole derivative similar to this compound exhibited significant tumor reduction in MDA-MB-231 xenograft models.

- Antibacterial Activity : Other related compounds have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,2-Difluoroethyl)-1H-indol-7-amine, and what challenges arise during the introduction of the difluoroethyl group?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the indole nitrogen. For example, reacting 7-aminoindole with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Challenges include controlling regioselectivity (to avoid N3 substitution) and managing the reactivity of the difluoroethyl group, which may require inert atmospheres or low temperatures to prevent decomposition. Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts .

Q. How does the difluoroethyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoroethyl group increases lipophilicity (log P by ~0.5–1.0 units) and reduces basicity of the adjacent amine due to fluorine’s electron-withdrawing effect. This enhances metabolic stability, as shown in microsomal assays where fluorinated analogs exhibited 30–50% longer half-lives. Solubility in aqueous buffers (e.g., PBS) decreases, requiring co-solvents like DMSO for biological testing .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ –120 to –140 ppm for CF₂ groups) and detects impurities.

- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ at m/z 211).

- X-ray crystallography : Resolves regiochemistry of substitution, particularly when steric hindrance from the difluoroethyl group affects crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic clearance or tissue distribution. Strategies include:

- Pharmacokinetic profiling : Measure plasma stability and tissue penetration using radiolabeled analogs.

- Metabolite identification : Use HPLC-HRMS to detect in vivo degradation products (e.g., oxidative defluorination).

- Dose optimization : Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for protein binding .

Q. What computational strategies are effective for studying the stereoelectronic effects of the difluoroethyl group on target binding?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model C–F···H interactions with target proteins (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) : Simulate conformational changes induced by fluorine’s electronegativity, which may stabilize ligand-receptor complexes.

- Comparative SAR : Replace the difluoroethyl group with –CH₂CH₃ or –CH₂CF₃ to isolate fluorine-specific effects on binding affinity .

Q. How does the difluoroethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions during derivatization?

- Methodological Answer : The CF₂ group reduces nucleophilicity at the indole nitrogen, requiring stronger bases (e.g., NaH) for alkylation. Electrophilic substitutions (e.g., nitration) at the indole C5 position are sterically hindered. Strategies include:

- Protecting groups : Use Boc or Fmoc to shield the amine during functionalization.

- Microwave-assisted synthesis : Accelerate slow reactions caused by steric/electronic effects .

Q. What analytical workflows are recommended for detecting and quantifying reactive intermediates during multi-step synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.